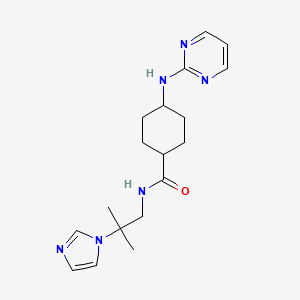![molecular formula C17H15F3N2O2 B7348409 4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide](/img/structure/B7348409.png)
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in the regulation of gene expression, and their inhibition has shown potential in the treatment of various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide targets BET proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones and recruit transcriptional machinery to activate gene expression. By inhibiting BET proteins, this compound disrupts this process, leading to downregulation of oncogenes and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to inhibition of tumor growth. In preclinical models of inflammatory diseases, this compound has been shown to reduce inflammation and improve disease symptoms. However, the exact biochemical and physiological effects of this compound may vary depending on the disease and cell type being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide in lab experiments is its specificity for BET proteins, which allows for targeted inhibition of gene expression. However, its potency and efficacy may vary depending on the cell type and disease being studied. Additionally, this compound may have off-target effects that could interfere with experimental results.
Orientations Futures
For 4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide research include further preclinical studies to investigate its efficacy and safety in different disease models. Clinical trials are also needed to evaluate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, the development of more potent and selective BET inhibitors could improve the efficacy and specificity of this class of drugs.
Méthodes De Synthèse
The synthesis of 4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide involves a multi-step process that starts with the reaction of 4-(difluoromethyl)-3-fluoroaniline with 2,3-epoxypropyl methanesulfonate to yield 4-(difluoromethyl)-3-fluoro-N-(2,3-epoxypropyl)aniline. This intermediate is then reacted with (S)-3-aminopyrrolidine to form 4-(difluoromethyl)-3-fluoro-N-[(2S)-3-pyrrolidin-3-yl-oxolan-2-yl]aniline. Finally, the benzamide moiety is introduced by reacting the intermediate with 4-fluorobenzoyl chloride in the presence of a base to yield this compound.
Applications De Recherche Scientifique
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide has shown promising results in preclinical studies as a potential therapeutic agent for various diseases. In cancer research, it has been shown to inhibit the growth of several cancer cell lines, including acute myeloid leukemia (AML), multiple myeloma, and non-small cell lung cancer. This compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and asthma.
Propriétés
IUPAC Name |
4-(difluoromethyl)-3-fluoro-N-[(2S,3R)-2-pyridin-4-yloxolan-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2/c18-13-9-11(1-2-12(13)16(19)20)17(23)22-14-5-8-24-15(14)10-3-6-21-7-4-10/h1-4,6-7,9,14-16H,5,8H2,(H,22,23)/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFALBKIVXPQLSD-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)C2=CC(=C(C=C2)C(F)F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1NC(=O)C2=CC(=C(C=C2)C(F)F)F)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-butyl-N-[(2R)-1-hydroxybut-3-en-2-yl]-1H-indole-2-carboxamide](/img/structure/B7348333.png)
![(2R,3R)-3-methyl-N-[3-(1-propan-2-yltetrazol-5-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7348334.png)
![(4,5-dimethylpyridin-2-yl)-[(2R)-2-[(2-ethylimidazol-1-yl)methyl]pyrrolidin-1-yl]methanone](/img/structure/B7348348.png)
![6-methoxy-N-[(2R,3R)-2-(1-methylimidazol-2-yl)oxolan-3-yl]pyrimidine-4-carboxamide](/img/structure/B7348352.png)
![[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]-(2-methoxypyrimidin-4-yl)methanone](/img/structure/B7348355.png)
![(2S,3S)-N-[3-(furan-2-yl)-1-methylpyrazol-4-yl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7348363.png)
![3-[3-[(4aS,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-3-oxopropyl]benzenesulfonamide](/img/structure/B7348366.png)
![7-fluoro-N-[(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]-1-benzofuran-4-carboxamide](/img/structure/B7348367.png)
![2-(difluoromethyl)-N-[(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]thiophene-3-carboxamide](/img/structure/B7348374.png)
![5-cyclopropyl-2-methyl-N-[(3S,4S)-4-(1-methylpyrazol-4-yl)oxyoxolan-3-yl]pyrazole-3-carboxamide](/img/structure/B7348390.png)
![[(3S,4R)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-(3-propan-2-yloxetan-3-yl)methanone](/img/structure/B7348406.png)
![6-oxo-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]-5-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7348423.png)
![4-(methylcarbamoylamino)-N-[(1R,2S)-2-thiophen-3-ylcyclopropyl]benzamide](/img/structure/B7348426.png)